1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate

Beschreibung

Structural Definition and Chemical Identity

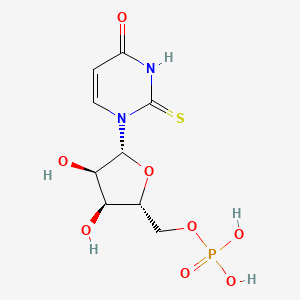

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate (ps²U) is a sulfur-modified nucleotide derivative characterized by three critical structural features:

- A uracil base with a sulfur atom replacing the oxygen at the C2 position

- A beta-D-ribofuranose sugar in the 5'-phosphorylated form

- A phosphate group esterified to the 5'-hydroxyl of the ribose

The molecular formula is C₉H₁₁N₂O₈PS , with a calculated molecular weight of 340.25 g/mol. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Tautomers | 3 distinct thione-thiol forms | |

| LogP | -0.4892 | |

| Topological Polar SA | 201.8 Ų | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 10 |

The SMILES string O=c1ccnc(=S)[nH]1 encodes its stereochemistry, with the ribose adopting the β-D configuration and sulfur at position 2 of the pyrimidine ring.

Nomenclature and Alternative Designations

This compound is recognized through multiple classification systems:

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphate

Standardized Codes

| System | Identifier |

|---|---|

| MODOMICS | 2551U |

| RNAMods | 2 |

| PubChem CID | 3081495 |

| CAS Registry | 29123-25-9 |

Common synonyms include:

- 2-Thiouridine 5'-phosphate

- ps²U

- 5'-Phospho-2-thiouridine

- 1-(5-O-Phosphono-β-D-ribofuranosyl)-2-thiouracil

Historical Context of Discovery

The compound's discovery emerged from mid-20th century investigations into post-transcriptional RNA modifications:

Key Milestones

- 1969 : First identification of 2-thiouridine derivatives in thermophilic bacterial tRNAs

- 1974 : Structural confirmation through NMR and mass spectrometry of related 2-thiouridine compounds

- 1988 : Systematic classification in MODOMICS database as natural RNA modification 2551U

- 2010 : Full stereochemical characterization using X-ray crystallography

Early synthetic routes involved:

- Vorbrüggen-type coupling of 2-thiouracil with protected ribose

- Selective phosphorylation at 5'-OH

- Deprotection under controlled acidic conditions

Position in Modified Nucleotide Classification Systems

ps²U occupies distinct niches in biochemical taxonomies:

MODOMICS Classification

| Category | Specification |

|---|---|

| Modification type | Natural RNA nucleotide |

| Moiety | Nucleotide |

| Biosynthetic pathway | Sulfur insertion |

Functional Roles

- tRNA stabilization : Enhances anticodon-codon pairing through:

- Redox modulation : Thiol group participates in cellular antioxidant systems

- Thermal adaptation : Conserved in thermophile tRNAs

Comparative analysis with related nucleotides:

| Feature | ps²U | Uridine 5'-phosphate |

|---|---|---|

| C2 substitution | S | O |

| Tautomer stability | Thione > thiol | Lactam > enol |

| pKa (N3-H) | 7.9 vs 9.3 | 9.5 |

| λmax (UV) | 330 nm | 260 nm |

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O8PS/c12-5-1-2-11(9(21)10-5)8-7(14)6(13)4(19-8)3-18-20(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,10,12,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUXFECIJDETRF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41686-01-5 | |

| Record name | Poly-2-thiouridylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41686-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60961901 | |

| Record name | 4-Hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41686-01-5 | |

| Record name | 4-Hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Similar compounds such as 5,6-dichloro-1-β-d-ribofuranosylbenzimidazole (drb) have been shown to target cyclin-dependent kinase 9. This kinase plays a crucial role in modulating cell-cycle regulation.

Mode of Action

Drb, a similar compound, has been shown to inhibit cellular proliferation and induce apoptosis in various hematopoietic malignancies. It does this by causing a rapid decline in the myeloid cell leukemia 1 (Mcl-1) protein.

Biochemical Pathways

Aicar, a related compound, is known to play important regulatory roles under physiological conditions, notably through its direct interactions with transcription factors.

Pharmacokinetics

Similar compounds like ribavirin have been shown to have a maximum solubility in water of 142 mg/ml at 25°c and only slight solubility in ethanol.

Biologische Aktivität

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate is a nucleoside analogue that has garnered attention for its potential biological activities, particularly in antiviral and antibacterial applications. This compound belongs to a class of modified uracils that exhibit unique interactions with biological systems, including viral replication processes and enzymatic pathways.

Chemical Structure and Properties

The compound features a ribofuranosyl moiety linked to a thio-substituted uracil base, which enhances its stability and biological activity compared to standard nucleosides. The presence of the phosphate group at the 5' position is critical for its activity as it mimics natural nucleotides, allowing for incorporation into nucleic acids.

Antiviral Activity

This compound has shown promising antiviral properties against various RNA viruses. Studies indicate that derivatives of uracil can inhibit viral replication through multiple mechanisms:

- Inhibition of Viral Replication : Compounds similar to 1-(beta-D-Ribofuranosyl)-2-thio-uracil have demonstrated the ability to inhibit the replication of viruses such as HIV-1 and Herpes Simplex Virus (HSV). For instance, certain derivatives exhibit effective EC50 values comparable to established antiviral agents like acyclovir .

- Mechanism of Action : The antiviral activity is believed to stem from the compound's ability to interfere with viral RNA synthesis or disrupt viral protein functions. For example, studies have shown that specific modifications in the ribofuranosyl structure can enhance binding affinity to viral polymerases, leading to reduced viral load in infected cells .

Antibacterial Activity

In addition to its antiviral effects, this compound has been evaluated for antibacterial properties. Some derivatives have exhibited moderate activity against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent .

Table 1: Summary of Biological Activities

Case Study: Antiviral Screening

A comprehensive screening of various uracil derivatives including this compound revealed significant antiviral activity against several strains of RNA viruses. The compounds were assessed in cell-based assays, where their cytotoxicity was also evaluated. Notably, the compound exhibited selective toxicity profiles, indicating its potential for therapeutic use without significant adverse effects on host cells .

Mechanistic Insights

Research into the mechanism of action suggests that these nucleoside analogues can compete with natural nucleotides for incorporation into viral RNA, thereby disrupting the replication cycle. Additionally, modifications such as the thio group enhance their resistance to enzymatic degradation, which is a common limitation for many nucleoside-based therapies .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

The primary application of 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate lies in its antiviral properties. Research has demonstrated that nucleoside analogs can inhibit viral replication by interfering with viral RNA synthesis.

Case Study: Antiviral Efficacy Against Hantaviruses

A study investigated the antiviral activity of 1-(beta-D-Ribofuranosyl)-3-ethynyl-[1,2,4]triazole (a derivative related to this compound) against hantaviruses. It was found to exhibit significant antiviral activity with effective concentrations (EC50) of approximately 10 µM against Hantaan virus (HTNV) and 4.4 µM against Andes virus (ANDV). Notably, the compound showed protective effects in animal models, indicating its potential as a therapeutic agent for hemorrhagic fever with renal syndrome (HFRS) .

| Virus Type | EC50 (µM) | Protective Dose (mg/kg) |

|---|---|---|

| Hantaan Virus | 10 | 12.5 - 25 |

| Andes Virus | 4.4 | 12.5 - 25 |

Case Study: Inhibition of Cytomegalovirus

Inhibition studies have shown that related compounds like 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole effectively inhibit human cytomegalovirus late in its replication cycle without affecting viral DNA synthesis. This suggests that similar nucleoside analogs could be designed to selectively target viral processes while minimizing toxicity to host cells .

Structural Modifications for Enhanced Activity

The structural modifications of ribonucleosides can significantly impact their biological activity. For instance, the introduction of sulfur in the uracil moiety enhances stability and bioactivity.

Case Study: Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of various ribonucleosides has shown that modifications can lead to increased antiviral potency. For example, compounds with alkylthio or benzylthio substitutions were synthesized and tested for their efficacy against human cytomegalovirus and herpes simplex virus type 1, revealing varying degrees of activity and cytotoxicity .

Future Directions in Research

The ongoing exploration of this compound and its derivatives holds promise for developing new antiviral therapies. Future research may focus on:

- Optimizing chemical modifications to enhance selectivity and reduce toxicity.

- Conducting clinical trials to evaluate safety and efficacy in humans.

- Investigating combination therapies with existing antiviral agents to improve treatment outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate with structurally and functionally related compounds, focusing on molecular features, synthetic pathways, and biological interactions.

Structural Analogues

2.1.1 O-β-D-Ribofuranosyl-(1''-2')-Adenosine-5''-O-Phosphate

- Structure: Adenine base linked via a β-D-ribofuranosyl group with an unusual (1''-2') glycosidic bond and a 5''-phosphate.

- Key Differences: Base Specificity: Adenine vs. 2-thio-uracil. The adenine base allows for canonical Watson-Crick pairing, whereas the 2-thio modification in uracil disrupts traditional base pairing due to steric bulk and altered hydrogen-bonding capacity . Phosphate Position: The 5''-phosphate in the adenosine derivative vs. the 5'-phosphate in the target compound suggests distinct roles in enzymatic recognition or metabolic pathways .

- Synthesis : Synthesized via regioselective phosphorylation and ribosylation, achieving 68% yield for intermediates, comparable to methods for protected thionucleotides (e.g., compound 5 in ) .

2.1.2 Nicotinic Acid Riboside (NAR) Derivatives

- Structure: Nicotinic acid or nicotinamide linked to a ribofuranosyl-5'-phosphate.

- Key Differences: Base Heterocycle: Nicotinic acid (pyridine-3-carboxylic acid) vs. 2-thio-uracil. NAR derivatives are precursors for NAD+ biosynthesis, while 2-thio-uracil derivatives may serve as RNA/DNA antimetabolites .

Functional Analogues

2.2.1 5-Nitro-1-Indolyl-2'-Deoxyriboside-5'-Triphosphate

- Structure: 5-Nitroindole base linked to a 2'-deoxyribofuranosyl-triphosphate.

- Key Differences: Sugar and Phosphate: Deoxyribose and triphosphate vs. ribose and monophosphate. The triphosphate group enables incorporation into DNA by polymerases, whereas the monophosphate form may require kinase activation for biological activity . Base Pairing: 5-Nitroindole is a universal base, while 2-thio-uracil’s pairing is restricted due to sulfur’s steric effects .

2.2.2 α-Ribazole-5'-Phosphate

- Structure: 5,6-Dimethylbenzimidazole linked to a phosphorylated α-ribofuranosyl group.

- Key Differences :

- Biological Role : α-Ribazole-5'-phosphate is a precursor for cobalamin (vitamin B12) biosynthesis, whereas 2-thio-uracil derivatives are more commonly associated with RNA modification or antiviral activity .

- Stereochemistry : The α-glycosidic linkage in ribazole vs. the β-linkage in the target compound impacts enzyme specificity in biosynthesis pathways .

Data Table: Comparative Analysis

Vorbereitungsmethoden

Representative Chemical Synthesis Procedure

A classical approach involves:

- Preparation of a protected ribofuranosyl donor, such as 1-(2,3-O-isopropylidene-β-D-ribofuranosyl) derivatives.

- Coupling with 2-thiouracil under acidic catalysis or using activated sugar donors.

- Deprotection of the sugar moiety.

- Phosphorylation of the free 5'-hydroxyl group using phosphorylating agents (e.g., phosphoramidites or phosphoric acid derivatives).

- Purification by chromatographic techniques, including silica gel chromatography with solvent mixtures such as ethyl acetate, hexane, and methanol in specific ratios.

- Final isolation often involves crystallization from solvent mixtures to obtain pure 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate.

Yield and Purity

- Yields for the glycosylation and thionation steps vary but are generally moderate (e.g., 30-40% for key steps).

- Purity is confirmed by NMR (1H and 13C), HPLC, and elemental analysis.

- The phosphate group is prone to hydrolysis; thus, mild conditions are preferred during phosphorylation and purification.

Enzymatic and Biocatalytic Synthesis Methods

Enzymatic Phosphorolysis and Synthesis

Enzymatic methods utilize nucleoside phosphorylases and phosphatases to catalyze reversible reactions between nucleosides, bases, and sugar phosphates:

- Phosphorolysis: Conversion of 2-thiouridine to 2-thiouracil and ribose-1-phosphate.

- Reverse Reaction: Coupling of 2-thiouracil with ribose-1-phosphate to form 1-(beta-D-Ribofuranosyl)-2-thio-uracil.

- Phosphorylation: Subsequent enzymatic phosphorylation at the 5' position to yield the monophosphate.

These reactions are performed in buffered aqueous solutions at moderate temperatures (e.g., 40 °C) and require optimization of enzyme ratios and substrate concentrations to drive the equilibrium toward product formation.

Cascade Biocatalysis

Recent advances have demonstrated multienzyme cascade reactions enabling efficient synthesis of modified nucleoside phosphates:

- Starting from uracil derivatives, enzymes such as uridine phosphorylase, ribose phosphate mutase, and nucleoside monophosphate kinases are combined.

- The cascade converts uracil and ribose phosphates through intermediate steps to the target 2-thio-uridine 5'-phosphate.

- This method offers high stereoselectivity (β-configuration) and atom economy.

- Product isolation is simplified by ultrafiltration to remove enzymes and lyophilization to recover the pure compound with ≥95% yield and ≥97% purity by HPLC.

Comparative Analysis of Preparation Methods

| Aspect | Chemical Synthesis | Enzymatic/Biocatalytic Synthesis |

|---|---|---|

| Starting Materials | Protected ribose derivatives, 2-thiouracil | Uracil derivatives, ribose phosphates, enzymes |

| Reaction Conditions | Organic solvents, acidic/basic catalysts | Aqueous buffer, mild temperature (30-40 °C) |

| Stereoselectivity | Requires careful control, moderate yields | High β-stereoselectivity due to enzyme specificity |

| Yield | Moderate (30-40% per step) | High overall yield (≥95%) |

| Purification | Chromatography, crystallization | Ultrafiltration, lyophilization |

| Scalability | Limited by complex steps and purification | Scalable with enzyme recycling |

| Environmental Impact | Use of organic solvents and reagents | Environmentally friendly, aqueous medium |

Detailed Research Findings

- The thionation step is critical and can be achieved by treatment with hydrogen sulfide gas or other sulfur donors under controlled conditions to replace the oxygen at the 2-position of uracil without degrading the sugar moiety.

- NMR spectroscopy confirms the presence of the thio group and the β-configuration of the glycosidic bond, with characteristic chemical shifts and coupling constants.

- Enzymatic synthesis benefits from the natural specificity of nucleoside phosphorylases, which favor β-anomers, thus overcoming stereochemical challenges faced in chemical synthesis.

- Cascade enzymatic methods have been shown to be atom-economic and highly efficient, with the ability to produce the compound in high purity suitable for biochemical and therapeutic research.

- The phosphate group is stable under enzymatic conditions but requires careful handling during chemical synthesis to prevent hydrolysis.

Summary Table of Key Preparation Steps

| Step | Chemical Method Details | Enzymatic Method Details |

|---|---|---|

| Glycosylation | Coupling of protected ribose with 2-thiouracil | Enzymatic coupling of 2-thiouracil with Rib1P |

| Thionation | Treatment with H2S gas or sulfur reagents | Use of 2-thiouracil as starting base |

| Deprotection | Acidic or basic hydrolysis of protecting groups | Not required |

| Phosphorylation | Chemical phosphorylation using phosphoramidites or phosphoric acid derivatives | Enzymatic phosphorylation by kinases |

| Purification | Chromatography and crystallization | Ultrafiltration and lyophilization |

| Yield and Purity | Moderate yield, purity confirmed by NMR and HPLC | High yield (≥95%), purity ≥97% by HPLC |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate, and how is structural integrity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 2-position of uracil with a sulfur-containing reagent, followed by ribofuranosyl conjugation and phosphorylation. Structural validation requires multi-spectral analysis:

- IR spectroscopy confirms functional groups (e.g., C=S stretch at ~1100–1250 cm⁻¹).

- ¹H/³¹P NMR verifies ribose stereochemistry and phosphate linkage .

- Elemental analysis ensures stoichiometric purity .

Q. Which analytical techniques are optimal for quantifying this compound in enzymatic assays?

- Methodological Answer :

- UV-Vis spectroscopy exploits the thio-uracil moiety’s absorbance at ~260–280 nm (ε ~10⁴ M⁻¹cm⁻¹).

- LC-MS/MS with negative ion mode detects the phosphate group (e.g., m/z transitions for [M-H]⁻) .

- Enzymatic assays (e.g., alkaline phosphatase treatment) can confirm phosphate lability .

Advanced Research Questions

Q. How can conflicting data on this compound’s inhibition of RNA polymerases be resolved?

- Methodological Answer : Contradictions often arise from:

- Enzyme source variability : Bacterial vs. eukaryotic polymerases may exhibit differing active-site flexibility toward sulfur substitution .

- Cofactor interference : Mg²⁺/Mn²⁺ concentrations alter phosphate binding; titrate ions systematically .

- Control experiments : Use radiolabeled substrates (³²P-phosphate) to distinguish competitive vs. non-competitive inhibition .

Q. What experimental designs mitigate instability of the 5'-phosphate group during long-term studies?

- Methodological Answer :

- Storage : Lyophilize at -80°C in amber vials to prevent hydrolysis; avoid aqueous buffers with pH >7.0 .

- Stabilizing additives : Include phosphatase inhibitors (e.g., sodium orthovanadate) in assay buffers .

- Real-time monitoring : Use ³¹P NMR to track phosphate degradation kinetics .

Q. How does the thio-substitution impact base-pairing fidelity in RNA analog studies?

- Methodological Answer :

- Thermodynamic profiling : Compare melting temperatures (Tₘ) of RNA duplexes with native uracil vs. 2-thio-uracil analogs via UV hyperchromicity assays.

- Crystallography : Resolve X-ray/NMR structures to assess hydrogen-bonding perturbations .

- Molecular dynamics simulations : Model sulfur’s steric/electronic effects on Watson-Crick pairing .

Data Interpretation & Validation

Q. How should researchers address batch-to-batch variability in biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.